molecular formula C6H4F2O2S B1428064 2,2-Difluoro-2-(thiophen-2-yl)acetic acid CAS No. 622847-29-4

2,2-Difluoro-2-(thiophen-2-yl)acetic acid

Cat. No. B1428064
CAS RN: 622847-29-4
M. Wt: 178.16 g/mol
InChI Key: ATEUZJWXILTPSP-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(thiophen-2-yl)acetic acid” is a chemical compound with the molecular formula C6H4F2O2S. It is functionally related to acetic acid .


Synthesis Analysis

The synthesis of a similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The structure of the synthesized compound was confirmed by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-(thiophen-2-yl)acetic acid” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .


Chemical Reactions Analysis

The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G (d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.16 g/mol. Further physical and chemical properties may be obtained from detailed spectroscopic studies and computational analyses .

Scientific Research Applications

Fluorescent Labeling

2,2-Difluoro-2-(thiophen-2-yl)acetic acid is used in the preparation of fluorescent markers for biopolymers. Its derivatives can be employed to create compounds that fluoresce under specific conditions, which is useful for tracking and analyzing biological samples .

Chemosensor Development

This compound is also involved in the development of chemosensors, particularly for the detection of metal ions. Chemosensors with high selectivity are crucial for various applications, including environmental monitoring and medical diagnostics .

Pharmaceutical Synthesis

In the pharmaceutical industry, 2,2-Difluoro-2-(thiophen-2-yl)acetic acid serves as an intermediate in the synthesis of certain drugs. It is used to produce compounds like cefaloridine and cefalotin sodium, which are antibiotics used to treat bacterial infections .

Future Directions

The compound has shown significant antioxidant and antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, and also against yeasts . These findings suggest potential future directions for the use of this compound in the development of new antimicrobial and antioxidant agents.

properties

IUPAC Name

2,2-difluoro-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEUZJWXILTPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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